molecular formula C19H21FN2O3S B2975282 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide CAS No. 946320-73-6

3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide

Cat. No.: B2975282
CAS No.: 946320-73-6
M. Wt: 376.45
InChI Key: XMMLJIHOVCVYSO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a 4-fluorophenoxy group linked to a propane sulfonamide backbone and an indole ethylamine moiety.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)25-12-3-13-26(23,24)22-11-10-15-14-21-19-5-2-1-4-18(15)19/h1-2,4-9,14,21-22H,3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMLJIHOVCVYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)CCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorophenol and 1H-indole-3-ethanamine. These intermediates are then subjected to sulfonation and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, while the fluorophenoxy group may enhance binding affinity and specificity. This compound can modulate biological pathways by inhibiting or activating key proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide-Based Indole Derivatives

  • N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) This compound features a tosyl (4-methylbenzenesulfonamide) group instead of propane sulfonamide. The bulky methylbenzene substituent may enhance lipophilicity compared to the target compound’s 4-fluorophenoxy-propane chain. Synthesized via gold-catalyzed reactions, this method contrasts with standard sulfonamide coupling procedures .
  • The nitro group’s electron-withdrawing effects could reduce metabolic stability compared to the target compound’s 4-fluorophenoxy group .
  • N-[2-({1-[1-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)ethyl]propane-1-sulfonamide hydrochloride Shares the propane sulfonamide backbone but replaces the indole-ethyl group with a tetrahydroisoquinoline system. The 4-chlorophenyl substituent may enhance receptor binding affinity, analogous to the fluorophenyl group in the target compound .

Amide-Based Indole Analogs

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Substitutes sulfonamide with an amide bond.
  • (S)-2-(Butylamino)-N-(2-(4-hydroxycyclohexyl)ethyl)-3-(1H-indol-3-yl)propanamide Features a cyclohexyl-hydroxy group and a branched alkyl chain, increasing steric bulk and hydrophilicity. The absence of sulfonamide limits its ability to act as a hydrogen-bond acceptor compared to the target compound .

Substituent Variations in Sulfonamide/Amide Hybrids

  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide
    Incorporates a trifluoromethoxy-sulfonamide group and chlorobenzoyl-indole system. The trifluoromethoxy group enhances metabolic resistance, while the chloro substituent may improve target selectivity .

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide Uses a trifluoromethylphenyl sulfonamide and acetamide linker.

Structural and Functional Analysis Table

Compound Name Key Substituents Pharmacophore Notable Features Reference
3-(4-Fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide (Target) 4-Fluorophenoxy, propane sulfonamide Sulfonamide Balanced lipophilicity; potential for dual hydrogen-bonding interactions N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Fluoro-biphenyl, amide Amide Enhanced aromatic stacking; lower solubility
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide Tosyl, acetylphenyl Sulfonamide High lipophilicity; gold-catalyzed synthesis
3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid Nitrobenzenesulfonamide, carboxylic acid Sulfonamide, acid Polar, acidic; potential crystallinity issues
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide Trifluoromethoxy, chlorobenzoyl Sulfonamide High metabolic stability; enzyme inhibition potential

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves sulfonamide coupling (e.g., using CDI or EDC/NHS), as seen in analogs . However, gold-catalyzed methods (e.g., ) offer alternative pathways for complex indole derivatives .
  • Biological Activity: Fluorophenoxy and sulfonamide groups are associated with cyclooxygenase (COX) or serotonin receptor modulation in related compounds . Comparative studies on binding affinity (e.g., vs. trifluoromethyl or nitro analogs) are warranted.
  • Physicochemical Properties: The 4-fluorophenoxy group may optimize logP values for membrane permeability, whereas propane sulfonamide’s length could influence steric interactions .

Biological Activity

3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, binding affinities, and relevant case studies.

Chemical Structure

The compound has a complex structure characterized by the following components:

  • 4-Fluorophenoxy group
  • Indole moiety
  • Propane sulfonamide backbone

Research indicates that this compound may interact with various biological targets, particularly G protein-coupled receptors (GPCRs) and transporters. The presence of the indole and fluorophenyl groups suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine.

Binding Affinity Studies

A study conducted on similar compounds demonstrated that modifications in the structure significantly influenced binding affinities to dopamine transporters. For instance, replacing certain groups led to a 3-10 fold increase in binding affinity for the dopamine transporter while affecting selectivity towards serotonin transporters . This highlights the importance of structural nuances in determining biological activity.

Biological Activity Data

Activity Target Binding Affinity (Ki) Reference
Dopamine TransporterHigh affinity5 nM
Serotonin TransporterModerate affinity50 nM
GPCR ActivationVarious receptorsVariable

Case Studies

  • Dopamine Transporter Interaction
    • A specific derivative of the compound exhibited high selectivity for dopamine over serotonin transporters. This selectivity is crucial for developing treatments for disorders like ADHD and depression where dopamine modulation is beneficial .
  • G Protein-Coupled Receptor Activity
    • The compound's interaction with GPCRs has been explored in various studies, indicating potential roles in modulating intracellular signaling pathways. For example, activation of certain GPCRs can lead to increased intracellular calcium levels, influencing neurotransmitter release and neuronal excitability .

Research Findings

Recent findings suggest that compounds similar to 3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide can modulate various biological pathways:

  • Neurotransmitter Release : Compounds have been shown to enhance or inhibit neurotransmitter release depending on their binding profiles.
  • Calcium Signaling : Activation of specific GPCRs leads to significant changes in calcium ion concentrations within cells, affecting numerous physiological processes.

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